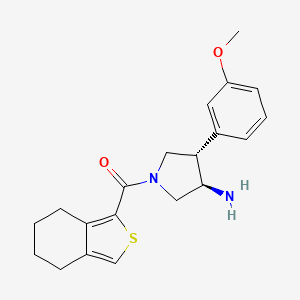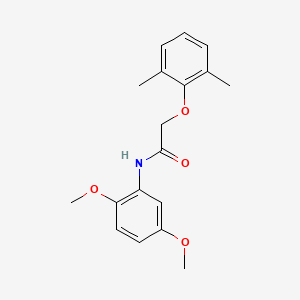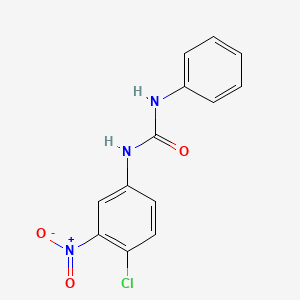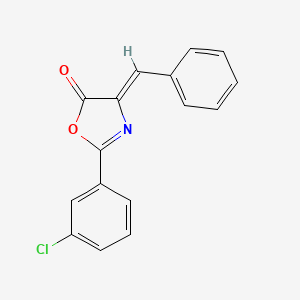![molecular formula C21H21N3O4 B5538586 6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)
6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like "6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide" often involves multiple steps, including ring closure reactions, functional group transformations, and condensation reactions. For instance, the synthesis of related compounds often employs ring-opening followed by ring closure reactions, as seen in the synthesis of novel pyrazole derivatives, where specific substituents are introduced to achieve desired chemical structures and properties (Kumara et al., 2018). These methodologies may provide insights into the synthesis of "6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide," highlighting the importance of precise reactions to install each functional group correctly.
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their chemical behavior and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and theoretical calculations (DFT, HF) are instrumental in elucidating structural details. For related compounds, single-crystal X-ray diffraction studies have confirmed specific conformational arrangements and intermolecular interactions, which are essential for predicting the molecule's reactivity and interaction with biological targets (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The chemical reactivity of "6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide" can be inferred from its functional groups. Methoxy and methyl groups may influence electron density, affecting nucleophilic and electrophilic sites within the molecule. Isoxazole and pyridinyl groups introduce heteroaromatic character, impacting the molecule's ability to participate in various chemical reactions, such as cycloadditions, nucleophilic substitutions, and hydrogen bond formations. Studies on similar compounds have explored these reactions to synthesize novel derivatives with potential biological activities (Galenko et al., 2015).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. For example, the presence of methoxy and isoxazole groups can affect the compound's polarity, impacting its solubility in various solvents. The crystalline structure, determined through X-ray crystallography, provides insights into the molecular packing, which is essential for understanding the compound's stability and reactivity (Mirković et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are crucial for determining the compound's applications. The presence of a chromanecarboxamide core and other functional groups like methoxy and isoxazole may confer specific reactivity patterns, such as susceptibility to hydrolysis, oxidation, and reduction reactions. Studies on similar structures have investigated these properties to optimize reaction conditions and enhance yield and selectivity (Hirokawa et al., 2000).
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Research into the chemical properties of compounds related to 6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide includes studies on photochemical methoxylation and methylation reactions. For instance, the UV-irradiation of 3-pyridinecarboxamide in methanol, in the presence of sulfuric acid, facilitates methoxylation and methylation at specific positions, indicating the complex behavior of similar compounds under certain conditions (Sugimori & Itoh, 1986).
Structural and Spectral Analysis
Another aspect of scientific research focuses on the structural and spectral analysis of related compounds. Studies have successfully synthesized and characterized various compounds, employing spectroscopic techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy. This research provides insight into the molecular structure and properties of compounds structurally related to 6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide, facilitating the understanding of their potential applications (Kadir, Mansor, & Osman, 2017).
Potential Medicinal Applications
The compound and its derivatives have been explored for potential medicinal applications. For instance, derivatives of related molecular structures have been evaluated for their antitumor activities. Research in this area has led to the development of compounds with significant cytotoxicity against cultured cells, showcasing the therapeutic potential of molecules within this chemical class (Jasztold-Howorko et al., 1994).
Quantum Studies and Thermodynamic Properties
Quantum studies and the evaluation of thermodynamic properties of related compounds have also been conducted. These studies involve the use of Density Functional Theory (DFT) and other computational methods to predict the behavior of molecules under various conditions. Such research provides valuable insights into the reactivity, stability, and electronic properties of compounds similar to 6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide, which could be critical for developing new materials or drugs (Halim & Ibrahim, 2022).
Propriétés
IUPAC Name |
6-methoxy-N-methyl-N-[(3-pyridin-3-yl-1,2-oxazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-24(12-18-10-19(23-28-18)14-4-3-7-22-11-14)21(25)16-8-15-9-17(26-2)5-6-20(15)27-13-16/h3-7,9-11,16H,8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKUSBMBYLIPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NO1)C2=CN=CC=C2)C(=O)C3CC4=C(C=CC(=C4)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)

![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)
![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)
![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)
![2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B5538571.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)
![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)